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Compound of Interest |

Compound Name: M8 metabolite of Carvedilol-d5
Cat. No.: B12403492
Get Quote
Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and
heart failure. It undergoes extensive metabolism in the liver, primarily through aromatic ring
oxidation and glucuronidation, mediated by enzymes such as CYP2D6 and CYP2C9. While
several major metabolites of Carvedilol have been identified and characterized, there is
growing interest in understanding the complete metabolic profile, including less abundant or
unique metabolites. One such metabolite, designated as M8, has been identified with a
molecular formula of C12H19NO4. This formula suggests a significant structural modification of
the parent drug, likely involving the cleavage of the carbazole moiety.

This application note describes a robust and sensitive LC-MS/MS method for the quantitative
analysis of the M8 metabolite of Carvedilol-d5 in a biological matrix, such as human plasma.
The method utilizes a stable isotope-labeled internal standard for accurate quantification and
has been developed to be suitable for pharmacokinetic studies.

Analyte and Internal Standard

e Analyte: Carvedilol M8 Metabolite (Putative Structure)

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12403492#bc-rfq
https://www.benchchem.com/product/b12403492/docs?utm_src=pdf-body#application-note-quantification-of-carvedilol-d5-m8-metabolite-using-lc-ms-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Internal Standard (IS): Carvedilol-d5 M8 Metabolite (M8-d5)

Note on the M8 Metabolite Structure: The definitive structure of the M8 metabolite is not widely
published. Based on its molecular formula (C12H19NO4) and known Carvedilol metabolism, a
putative structure resulting from the cleavage of the ether linkage and subsequent oxidation is
proposed for the purpose of this protocol. This proposed structure is 2-(2-
methoxyphenoxy)ethylamino-3-hydroxypropanoic acid.

Note on the Deuterated Internal Standard: Carvedilol-d5 is typically deuterated on the
propanolamine side chain. It is assumed that the M8-d5 metabolite retains these deuterium
labels.

Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed for the extraction of the M8 metabolite from human plasma.
o Materials:
o Human plasma samples
o Carvedilol M8 metabolite reference standard

o Carvedilol-d5 M8 metabolite (M8-d5) internal standard solution (e.g., 100 ng/mL in
methanol)

o Methanol (LC-MS grade)

o Acetonitrile (LC-MS grade)

o Water (LC-MS grade)

o Formic acid (LC-MS grade)

o Mixed-mode cation exchange SPE cartridges

o Centrifuge
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o Evaporator (e.g., nitrogen evaporator)

e Procedure:

[e]

Thaw plasma samples at room temperature.

o To 200 pL of plasma, add 20 uL of the M8-d5 internal standard solution. Vortex for 10
seconds.

o Add 400 pL of 4% formic acid in water to the plasma sample. Vortex for 10 seconds.
o Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
o Load the pre-treated plasma sample onto the SPE cartridge.
o Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
o Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
o Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
o Reconstitute the residue in 100 pL of the mobile phase.
2. LC-MS/MS Analysis
e Instrumentation:

o A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system.

o Atriple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

o Chromatographic Conditions: Given the polar nature of the proposed M8 metabolite, a
hydrophilic interaction liquid chromatography (HILIC) column is recommended.
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Parameter Value

HILIC Column (e.g., Waters ACQUITY UPLC

Column
BEH HILIC, 2.1 x 100 mm, 1.7 pm)

10 mM Ammonium Formate in Water with
0.1% Formic Acid

Mobile Phase A

Mobile Phase B Acetonitrile with 0.1% Formic Acid

95% B to 50% B over 5 minutes, then return to

Gradient

initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5uL

e Mass Spectrometry Conditions: The mass spectrometer should be operated in positive ion

mode with multiple reaction monitoring (MRM).

Parameter Value

lonization Mode Electrospray lonization (ESI), Positive
Capillary Voltage 3.5kV

Source Temperature 150°C

Desolvation Temperature 400°C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

3. MRM Transitions

The following table summarizes the proposed MRM transitions for the M8 and M8-d5
metabolites based on their putative structures. These would need to be optimized with the

actual reference standards.
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Collision Energy

Compound Precursor lon (m/z) Product lon (m/z) (V)
e
Carvedilol M8
256.1 150.1 15
Metabolite
108.1 25
Carvedilol-d5 M8
) 261.1 150.1 15
Metabolite (IS)
108.1 25
Data Presentation
Table 1. LC-MS/MS Method Parameters
Parameter Description
LC System UHPLC
Column HILIC, 2.1 x 100 mm, 1.7 pum
) A: 10 mM Ammonium Formate in Water + 0.1%
Mobile Phase ) ) . ] )
Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
lonization ESI Positive
Scan Type MRM

Table 2: MRM Transitions and MS Parameters
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P Precursor Productlon Dwell Time Cone Collision
nalyte
L lon (m/z) (m/z) (s) Voltage (V) Energy (eV)
M8
] 256.1 150.1 0.1 30 15
Metabolite
M8-d5 (IS) 261.1 150.1 0.1 30 15

Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method
Validation Guidance for Industry”.[1][2][3] This includes assessing the following parameters:

¢ Selectivity and Specificity: Ensuring no significant interference at the retention times of the
analyte and IS.

o Calibration Curve: Linearity, range, and weighting.

e Accuracy and Precision: Within-run and between-run variability.

o Matrix Effect: Assessing the impact of the biological matrix on ionization.
» Recovery: Efficiency of the extraction process.

o Stability: Freeze-thaw, short-term, long-term, and stock solution stability.

Visualizations
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Experimental Workflow for M8 Metabolite Quantification
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Caption: Experimental workflow for the quantification of Carvedilol M8 metabolite.
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Proposed Metabolic Pathway of Carvedilol to M8 Metabolite
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Caption: Proposed metabolic pathway of Carvedilol to the M8 metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12403492/docs#application-note-quantification-of-
carvedilol-d5-m8-metabolite-using-lc-ms-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12403492/docs#application-note-quantification-of-carvedilol-d5-m8-metabolite-using-lc-ms-ms
https://www.benchchem.com/product/b12403492/docs#application-note-quantification-of-carvedilol-d5-m8-metabolite-using-lc-ms-ms
https://www.benchchem.com/product/b12403492?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

